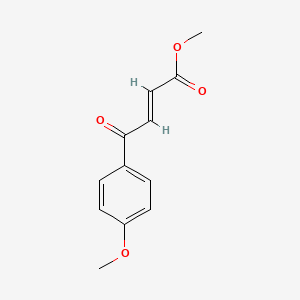

methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, also known as MMPE, is an organic compound that can be synthesized in the laboratory. It is a pyrazole-based compound with a molecular formula of C7H10N2O2. MMPE is a colorless liquid that is soluble in both water and ethanol. It is a versatile compound that has many applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

科学的研究の応用

Synthesis and Medicinal Perspectives

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, as a derivative of pyrazoles, has been extensively studied for its synthetic approaches and medicinal significance. Pyrazoles, a crucial class within the azole family, exhibit a broad spectrum of biological activities, underscoring their potential in medicinal chemistry. Methyl-substituted pyrazoles, in particular, have been recognized for their potent medicinal scaffolds, displaying a wide array of biological functions. These compounds have been synthesized through various methods, demonstrating their versatility and applicability in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Chemical Inhibitors and Drug Metabolism

One area of significant interest is the role of pyrazole derivatives in drug metabolism, particularly as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These enzymes metabolize a diverse array of drugs, and understanding their inhibition can help in predicting drug-drug interactions. Pyrazole-based inhibitors have been shown to exhibit selectivity towards various CYP isoforms, contributing to the nuanced control of drug metabolism and the mitigation of potential adverse interactions (Khojasteh et al., 2011).

Therapeutic Applications

Recent advances in multicomponent synthesis techniques have highlighted the therapeutic potential of pyrazole derivatives. These compounds have demonstrated a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. The versatility of pyrazole derivatives, achieved through various synthetic routes, underscores their significant role in the development of new bioactive molecules and marketed drugs (Becerra et al., 2022).

Anticancer Agents and Synthetic Strategies

The development of anticancer agents leveraging the Knoevenagel condensation process, involving α, β-unsaturated ketones/carboxylic acids, has been notably enriched by pyrazole derivatives. These compounds, synthesized through innovative reactions, have exhibited remarkable anticancer activity, highlighting the importance of pyrazoles in medicinal chemistry and drug discovery. The exploration of such derivatives continues to evolve, offering promising avenues for therapeutic advancements (Tokala et al., 2022).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "methyl acrylate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1-methyl-1H-pyrazole-4-carbaldehyde and methyl acrylate to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain the desired compound" ] } | |

CAS番号 |

1295583-21-9 |

製品名 |

methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate |

分子式 |

C8H10N2O2 |

分子量 |

166.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。